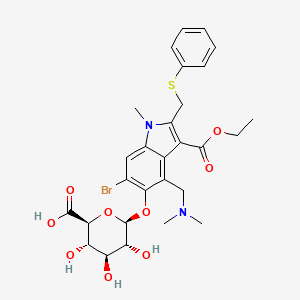
N-(Acetyl) Duloxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyl) Duloxetine is a derivative of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl) Duloxetine typically involves the acetylation of duloxetine. The process begins with the preparation of duloxetine, which is synthesized through a multi-step process involving the reaction of 1-naphthol with 3-chloropropionitrile to form 1-naphthyl-3-chloropropionitrile. This intermediate is then reacted with thiophene-2-ylmagnesium bromide to yield duloxetine .
For the acetylation step, duloxetine is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyl) Duloxetine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(Acetyl) Duloxetine has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylation reactions and the effects of acetylation on the pharmacological properties of SNRIs.
Biology: Investigated for its potential effects on neurotransmitter systems and its role in modulating serotonin and norepinephrine levels.
Medicine: Explored for its potential therapeutic applications in treating depression, anxiety, and neuropathic pain.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control processes
Mecanismo De Acción
N-(Acetyl) Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety . The compound also affects dopamine levels in the prefrontal cortex by inhibiting norepinephrine transporters . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter reuptake inhibition .
Comparación Con Compuestos Similares
N-(Acetyl) Duloxetine can be compared with other SNRIs such as venlafaxine, desvenlafaxine, and milnacipran. While all these compounds share the common mechanism of inhibiting serotonin and norepinephrine reuptake, this compound is unique due to its acetyl group, which may influence its pharmacokinetic properties and therapeutic profile .
List of Similar Compounds
- Venlafaxine
- Desvenlafaxine
- Milnacipran
- Levomilnacipran
This compound stands out due to its unique chemical structure and potential therapeutic applications, making it a compound of significant interest in both research and clinical settings.
Propiedades
Fórmula molecular |
C20H21NO2S |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]acetamide |
InChI |
InChI=1S/C20H21NO2S/c1-15(22)21(2)13-12-19(20-11-6-14-24-20)23-18-10-5-8-16-7-3-4-9-17(16)18/h3-11,14,19H,12-13H2,1-2H3/t19-/m0/s1 |
Clave InChI |
XVGRKIDSOPYVEU-IBGZPJMESA-N |
SMILES isomérico |
CC(=O)N(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(=O)N(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


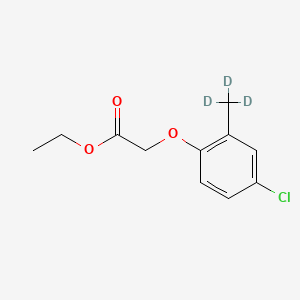

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
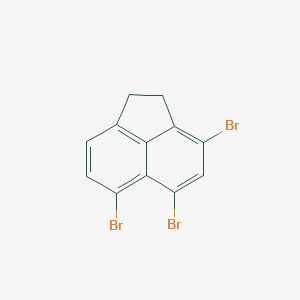
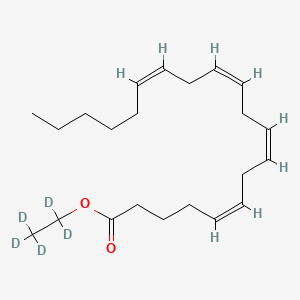
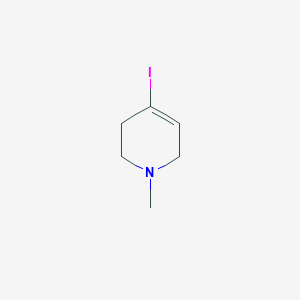
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)

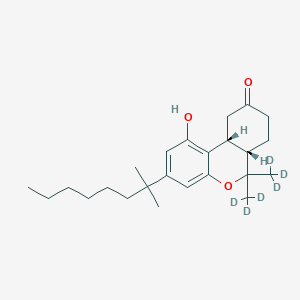
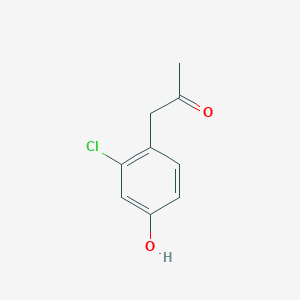

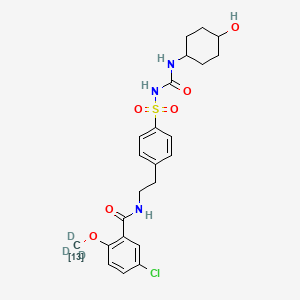
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
